2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione
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Overview
Description
2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione is a complex organic compound that features a unique structure combining an indene core with various functional groups
Preparation Methods
The synthesis of 2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the indene core: This can be achieved through a series of cyclization reactions.
Introduction of the iodo and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the prop-2-yn-1-yloxy group: This step may involve nucleophilic substitution reactions.
Final assembly: The benzylidene moiety is introduced through a condensation reaction.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Condensation: The benzylidene moiety can participate in further condensation reactions to form more complex structures.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the iodo and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other indene derivatives with various functional groups. What sets 2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. Other similar compounds might include:
Indene derivatives with different halogens: Such as 2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione.
Compounds with different alkoxy groups: Such as 2-[3-iodo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione.
Properties
IUPAC Name |
2-[(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IO4/c1-3-8-25-20-16(21)10-12(11-17(20)24-2)9-15-18(22)13-6-4-5-7-14(13)19(15)23/h1,4-7,9-11H,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUWZKPBGRSQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)I)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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